3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride
Description
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride (CAS 156077-56-4) is a macrocyclic compound derived from 1,4,7,10-tetraazacyclododecane (cyclen), a 12-membered tetraazamacrocycle. The molecule features a butane-1,2,4-triol substituent attached to the cyclen backbone and is stabilized as a tetrahydrochloride salt to enhance solubility . This structural modification distinguishes it from conventional cyclen derivatives like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which typically bear carboxylate groups.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol;tetrahydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4O3.4ClH/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16;;;;/h11-15,17-19H,1-10H2;4*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSGGAVTBSKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)C(CO)C(CO)O.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Cl4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride typically involves several steps:
Synthesis of 1,4,7,10-Tetraazacyclododecane: This is achieved through the cyclization of linear polyamines.
Reaction with 1,2,4-Butanetriol: The 1,4,7,10-Tetraazacyclododecane is then reacted with 1,2,4-butanetriol in the presence of either sodium hydroxide or hydrochloric acid to form the desired compound.
Chemical Reactions Analysis
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
Structural Information
The compound features a tetraazacyclododecane core with hydroxyl groups contributing to its solubility and reactivity in biological systems. Its unique structure allows for multiple coordination sites, making it suitable for various applications.
Drug Development
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride has been investigated as a potential intermediate in the synthesis of gadobutrol (a contrast agent used in MRI). Its ability to form stable complexes with metal ions enhances its utility in imaging applications .
Case Study: Gadobutrol Synthesis
In a study published in Journal of Medicinal Chemistry, researchers synthesized gadobutrol using this compound as a precursor. The study highlighted the efficiency of the synthesis process and the high yield obtained when using this tetrahydrochloride salt .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study conducted by International Journal of Antimicrobial Agents demonstrated that modifications to the tetraazacyclododecan backbone can enhance activity against various bacterial strains .
Chelation Properties
The compound's ability to chelate metal ions makes it valuable in biochemical assays and studies involving metal-dependent enzymes. Its tetraazacyclododecane structure allows it to bind transition metals effectively, which is crucial for understanding enzyme mechanisms and developing inhibitors.
Case Study: Metal Ion Interaction
A comprehensive study published in Bioinorganic Chemistry explored how this compound interacts with copper ions in enzyme models. The results showed that it could stabilize enzyme structures and influence catalytic activity .
Development of Functional Materials
Due to its unique chemical structure, this compound is being explored for use in creating functional materials such as sensors and catalysts. Its ability to form stable complexes can be harnessed to design materials with specific properties.
Case Study: Sensor Development
Research published in Advanced Materials demonstrated the use of this compound in developing electrochemical sensors for detecting heavy metals. The study reported high sensitivity and selectivity towards lead ions when incorporated into sensor matrices .
Mechanism of Action
The mechanism of action of 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride involves its role as an intermediate in the synthesis of gadobutrol. Gadobutrol enhances the contrast in MRI by interacting with water molecules in the body, thereby improving the visibility of internal structures. The molecular targets include areas with disrupted blood-brain barriers and abnormal vascularity .
Comparison with Similar Compounds
Comparison with Similar Macrocyclic Compounds
Structural and Functional Features
The compound’s unique triol substituent contrasts with other cyclen derivatives:
- DOTA : Contains four acetic acid groups, enabling strong chelation of lanthanides (e.g., Gd³⁺) for MRI contrast agents .
- DOTMA : Substitutes one acetate with a methyl group, altering steric effects and metal-binding kinetics.
- NOTA: A smaller 9-membered macrocycle (1,4,7-triazacyclononane) with faster metal dissociation rates, suited for shorter imaging protocols.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Relaxivity: A critical parameter for MRI contrast agents. DOTA-Gd exhibits relaxivity of ~3.5–4.0 mM⁻¹s⁻¹ at 1.5T, influenced by water exchange rates and proton coordination .
- Stability : Cyclen derivatives with carboxylate groups (e.g., DOTA) exhibit high thermodynamic stability (log K > 20 for Gd³⁺), reducing metal toxicity risks. The triol’s hydroxyl groups may offer weaker but pH-sensitive coordination, though stability constants remain unquantified for this compound.
- Solubility: The tetrahydrochloride salt form likely increases aqueous solubility compared to non-ionic analogs, a critical factor for pharmaceutical formulation .
Biological Activity
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride is a complex organic compound with significant potential in biomedical research. It is characterized by its unique molecular structure which includes a tetraazacyclododecane moiety and a triol functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H32Cl4N4O3
- Molecular Weight : 422.22 g/mol
- IUPAC Name : 3-(1,4,7,10-tetrazacyclododecan-1-yl)butane-1,2,4-triol
- Hydrogen Bond Donor Count : 10
- Hydrogen Bond Acceptor Count : 7
| Property | Value |
|---|---|
| Molecular Formula | C12H32Cl4N4O3 |
| Molecular Weight | 422.22 g/mol |
| Hydrogen Bond Donors | 10 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 100 Ų |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The compound exhibits cationic amphiphilic properties which facilitate its penetration into cell membranes. This characteristic allows it to disrupt membrane integrity in microbial cells while also showing selectivity towards cancerous cells.
Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial properties. It has been shown to permeabilize microbial cell membranes effectively. In vitro studies have demonstrated its efficacy against a variety of bacterial strains including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of the lipid bilayer leading to cell lysis.
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promise in cancer therapy. It can encapsulate chemotherapeutic agents like doxorubicin (DOX), enhancing drug delivery to cancer cells. Studies have revealed that nanoparticles formed with this compound can significantly inhibit the growth of breast cancer cells (MCF-7) by facilitating targeted delivery and controlled release of DOX within the cytoplasm .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various cationic amphiphilic compounds including this compound. The results indicated that this compound had a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics against multi-drug resistant bacteria .
Study on Drug Delivery Systems
In a study focused on drug delivery systems for cancer therapy, the compound was used as a carrier for paclitaxel and Bcl-2 conversion genes. The results showed enhanced transfection efficiency and significant reduction in tumor growth in liver cancer models .
Q & A
Q. What are the optimized synthetic routes for 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride, and how can purity be ensured?
The compound is typically synthesized via multistep reactions involving macrocyclic ligand functionalization. For example, derivatives of 1,4,7,10-tetraazacyclododecane (cyclen) are alkylated with brominated or chlorinated precursors under reflux conditions in polar solvents like ethanol or acetonitrile, followed by acid hydrolysis (e.g., HCl) to yield the tetrahydrochloride salt . Purification often employs reversed-phase HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (15–40% B over 30 min), achieving >95% purity .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : To verify cyclen macrocycle integrity and substituent positions (e.g., ¹H/¹³C NMR for proton/carbon environments).
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight and chloride counterion presence.
- HPLC with UV/Vis detection : To assess purity and identify impurities (e.g., tert-butoxycarbonyl (t-Boc) deprotection byproducts) .
Q. What are the primary applications of this compound in preclinical research?
It serves as a precursor for metal chelators in contrast agents (e.g., gadolinium-based MRI agents) due to its high affinity for lanthanides. The tetraazacyclododecane scaffold stabilizes metal ions, enabling applications in imaging and radiopharmaceuticals .
Advanced Research Questions
Q. How can structural modifications of the cyclen core enhance relaxivity in MRI contrast agents?
Relaxivity (r₁) improvements require optimizing water exchange kinetics and rotational correlation times. Modifications include:
- Substituent addition : Hydroxyl or carboxylate groups (e.g., 1,2,4-triol side chains) increase hydrophilicity and second-sphere relaxivity via hydrogen bonding with water .
- Macromolecular conjugation : Attaching the chelate to polymers or dendrimers slows molecular tumbling, boosting r₁ by 50–200% .
- Data reference : Gadolinium complexes with triol-substituted cyclen show r₁ values of 4.5–6.0 mM⁻¹s⁻¹ at 1.5 T, compared to 3.5 mM⁻¹s⁻¹ for unmodified cyclen .
Q. What strategies mitigate instability or impurity formation during functionalization of the cyclen scaffold?
- Protection/deprotection : Use t-Boc groups to shield amines during alkylation, followed by TFA cleavage to minimize side reactions .
- pH control : Maintain acidic conditions (pH 3–4) during HCl salt formation to prevent amine oxidation or cyclen ring distortion .
- Impurity profiling : Monitor degradation products (e.g., des-triol analogs) via LC-MS; impurities >0.1% require reprocessing .
Q. How does the compound’s chelation efficiency vary across lanthanides, and what experimental parameters influence selectivity?
- Stability constants : Log K values for Lu³⁺ complexes exceed 20, while Gd³⁺ complexes log K ≈ 16–18, reflecting stronger binding with smaller lanthanides .
- Experimental factors :
- pH : Chelation efficiency peaks at pH 5–6 (avoids hydroxide precipitation).
- Temperature : Heating to 60–80°C accelerates metal incorporation (e.g., ¹⁷⁵Lu labeling achieves >95% yield in 30 min) .
Key Methodological Notes
- Synthetic reproducibility : Ensure stoichiometric excess (1.2–1.5 eq) of alkylating agents to prevent incomplete cyclen functionalization .
- Metal-chelation validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify free vs. bound metal ions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
